molecular formula C9H9Br2NO2 B12812679 1,3-Dibromo-2-methyl-5-nitrobenzene;ethene

1,3-Dibromo-2-methyl-5-nitrobenzene;ethene

Cat. No.: B12812679
M. Wt: 322.98 g/mol
InChI Key: YELYFYUPYVABKX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methyl-5-nitrobenzene;ethene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-methyl-5-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and methylation reactions. The typical synthetic route includes:

    Bromination: The addition of bromine atoms to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production of 1,3-Dibromo-2-methyl-5-nitrobenzene typically involves large-scale nitration and bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.

    Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atoms.

Scientific Research Applications

1,3-Dibromo-2-methyl-5-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-methyl-5-nitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1,3-Dibromo-2-methyl-5-nitrobenzene can be compared with other similar compounds such as:

    1,3-Dibromo-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1,3-Dibromo-5-methyl-2-nitrobenzene: Similar structure but different positioning of the methyl and nitro groups, affecting its chemical properties.

    1,3-Dibromo-2-nitrobenzene:

The uniqueness of 1,3-Dibromo-2-methyl-5-nitrobenzene lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

1,3-dibromo-2-methyl-5-nitrobenzene;ethene

InChI

InChI=1S/C7H5Br2NO2.C2H4/c1-4-6(8)2-5(10(11)12)3-7(4)9;1-2/h2-3H,1H3;1-2H2

InChI Key

YELYFYUPYVABKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])Br.C=C

Origin of Product

United States

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